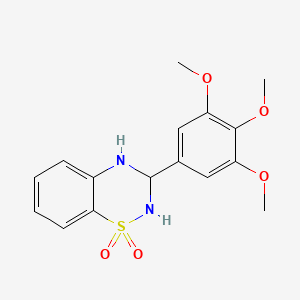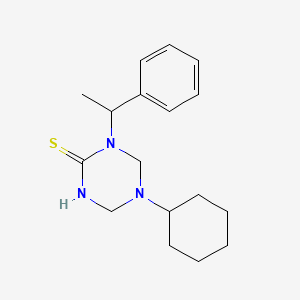![molecular formula C19H31N3O2S B4288150 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B4288150.png)
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione
Übersicht
Beschreibung
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. It is a member of the triazine family of compounds and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in microbial, fungal, and viral replication. It may also act by disrupting the cell membrane and inhibiting the uptake of essential nutrients.
Biochemical and Physiological Effects:
Studies have shown that 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione for lab experiments is its broad range of potential applications. It has been shown to exhibit activity against a variety of microorganisms, fungi, and viruses, making it a versatile compound for research. However, its potential toxicity and limited solubility in water may pose challenges for some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione. One area of interest is the development of new drugs based on this compound. Its antimicrobial, antifungal, and antiviral activity make it a promising candidate for the development of new treatments for infectious diseases. Another area of interest is the development of new materials based on this compound, such as corrosion inhibitors and photocatalysts. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is a versatile compound with a range of potential applications in various scientific fields. Its synthesis method has been optimized to ensure high yields and purity, and it has been extensively studied for its antimicrobial, antifungal, and antiviral activity. Further research is needed to fully understand its mechanism of action and potential applications in drug development, materials science, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a corrosion inhibitor and as a photocatalyst for the degradation of organic pollutants.
Eigenschaften
IUPAC Name |
5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2S/c1-4-7-11-21-14-20-19(25)22(15-21)12-10-16-8-9-17(23-5-2)18(13-16)24-6-3/h8-9,13H,4-7,10-12,14-15H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATJGCZZDUZVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)CCC2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323699 | |
| Record name | 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
799793-62-7 | |
| Record name | 5-butyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4288075.png)
![methyl 2-({[1-(2-ethoxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288089.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4288095.png)
![methyl 2-({[4a-hydroxy-1-(4-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4288103.png)
![N-benzyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288107.png)
![N-(2,4-dichlorophenyl)-2-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288110.png)
![N-(2,4-dichlorophenyl)-2-[4a-hydroxy-1-(4-methoxyphenyl)octahydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B4288116.png)
![3-[(4-chlorobenzylidene)amino]-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4288118.png)
![methyl (1R*,3S*,3aR*,6aS*)-1,5-dimethyl-3-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4288137.png)
![2-(2,4-dimethylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288146.png)

![2-(2-methoxyphenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288171.png)
![5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4288173.png)